molecular formula C28H48O B11935441 4alpha-Methylcholesterol

4alpha-Methylcholesterol

Cat. No.: B11935441
M. Wt: 400.7 g/mol
InChI Key: PZELUKPNJYWGOY-WKKZOLDUSA-N
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Description

4alpha-Methylcholesterol is a derivative of cholesterol, a crucial lipid molecule in biological systems. This compound is characterized by the presence of a methyl group at the 4-alpha position of the cholesterol molecule. Cholesterol and its derivatives play vital roles in cellular membrane structure, hormone synthesis, and various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4alpha-Methylcholesterol typically involves the methylation of cholesterol at the 4-alpha position. This can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4alpha-Methylcholesterol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methyl iodide, halogens

Major Products Formed:

Scientific Research Applications

4alpha-Methylcholesterol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4alpha-Methylcholesterol involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. Additionally, it may act as a ligand for certain receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

    Cholesterol: The parent compound, essential for cellular membrane structure and hormone synthesis.

    4beta-Methylcholesterol: Another methylated derivative with a methyl group at the 4-beta position.

    4,4-Dimethylcholesterol: A derivative with two methyl groups at the 4 position

Uniqueness of 4alpha-Methylcholesterol: this compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for studying the effects of methylation on cholesterol’s function and for developing specialized applications in research and industry .

Properties

Molecular Formula

C28H48O

Molecular Weight

400.7 g/mol

IUPAC Name

(3S,4S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h11,18-22,24-26,29H,7-10,12-17H2,1-6H3/t19-,20+,21+,22-,24+,25+,26+,27-,28+/m1/s1

InChI Key

PZELUKPNJYWGOY-WKKZOLDUSA-N

Isomeric SMILES

C[C@@H]1[C@H](CC[C@]2(C1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O

Canonical SMILES

CC1C(CCC2(C1=CCC3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O

Origin of Product

United States

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